molecular formula C14H14N2O2 B1593955 4,4'-Azodianisole CAS No. 501-58-6

4,4'-Azodianisole

Cat. No. B1593955
CAS RN: 501-58-6
M. Wt: 242.27 g/mol
InChI Key: ICHNIWWYEHETFJ-UHFFFAOYSA-N
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Description

4,4'-Azodianisole, also known as ADA, is a chemical compound that is widely used as a radical initiator in various polymerization reactions. It is a colorless solid, soluble in organic solvents, and has a melting point of 82-84°C. ADA is an important compound in the field of polymer chemistry due to its ability to initiate free radical polymerization reactions, which are widely used in the synthesis of polymers, plastics, and other materials.

Scientific Research Applications

Environmental Toxicology

4,4'-Azodianisole, as part of the transformation products of 2,4-dinitroanisole (DNAN), shows significant environmental implications. Olivares et al. (2016) demonstrated that transformation products like 3-nitro-4-methoxyaniline and 2,2′-dimethoxy-4,4′-azodianiline adversely affect zebrafish embryos, indicating potential ecological risks (Olivares et al., 2016). Similarly, Kadoya et al. (2018) found evidence of anaerobic coupling reactions between reduced intermediates of 4-nitroanisole, leading to the formation of azo dimers like 4,4'-dimethoxyazobenzene, which could pose environmental concerns (Kadoya et al., 2018).

Material Science and Chemistry

In material science and chemistry, 4,4'-Azodianisole has unique applications. Duer and Stourton (1997) explored its use in 2H double-quantum NMR spectroscopy to study molecular motion in solids, particularly in the context of 4,4'-azoxydianisole (Duer & Stourton, 1997). Additionally, Chandra et al. (2014) highlighted its role in the development of covalent organic frameworks (COFs), particularly for proton conduction, demonstrating its potential in advanced material applications (Chandra et al., 2014).

Biomedical Applications

4,4'-Azodianisole derivatives have also been studied for biomedical applications. Taei et al. (2015) developed an electrochemical sensor based on multiwalled carbon nanotubes and a new azoferrocene derivative for the determination of glutathione, a critical antioxidant in biological systems (Taei et al., 2015).

Safety And Hazards

  • Hazard Statement : Harmful if swallowed .

properties

IUPAC Name

bis(4-methoxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHNIWWYEHETFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Azodianisole

CAS RN

501-58-6
Record name Diazene, bis(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Azodianisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Yoneda, K Suzuki, Y Nitta - The Journal of Organic Chemistry, 1967 - ACS Publications
Diethyl azodicarboxylate (1) is a strong electron acceptor since it oxidizes a solution of sodium iodide in glacial acetic acid to form iodine quantitatively. 3, 4 It is also known that 1 reacts …
Number of citations: 154 pubs.acs.org
HC Chiu, IA Tonks - Angewandte Chemie International Edition, 2018 - Wiley Online Library
Trimethylsilyl (TMS)‐protected alkynes served as selective alkyne cross‐coupling partners in titanium‐catalyzed [2+2+1] pyrrole synthesis. Reactions of TMS‐protected alkynes with …
Number of citations: 97 onlinelibrary.wiley.com
LCW Baker, VS Baker, K Eriks, MT Pope… - Journal of the …, 1966 - ACS Publications
Figure 2. Keggin-like units in half of the F-centered cubic unit cell, showing their alternating orientations. The four complexes shown are in the same horizontal plane. The balls …
Number of citations: 176 pubs.acs.org
T Fukuda, F Ishibashi, M Iwao - The Alkaloids: Chemistry and Biology, 2020 - Elsevier
Lamellarins are marine alkaloids containing fused 14-phenyl-6H-[1]benzopyrano[4′,3′:4,5]pyrrolo[2,1-a]isoquinoline or non-fused 3,4-diarylpyrrole-2-carboxylate ring systems. To …
Number of citations: 51 www.sciencedirect.com
CC Chang - 1990 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS The most advanced technology has been used to photograph and reproduce this manuscript from the microfilm master. …
Number of citations: 0 search.proquest.com
JN Poslusny - 1972 - search.proquest.com
document have been used, the quality is heavily dependent upon the quality of Page 1 INFORMATION TO USERS This dissertation was produced from a microfilm copy of the original …
Number of citations: 2 search.proquest.com
SHH Chang - 1988 - search.proquest.com
Unsymmetric disulfides with radioprotective potential were synthesized by linking biomolecules, and related substances, to known radioprotective aminothiols via a disulfide bond. The …
Number of citations: 3 search.proquest.com

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